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Compound of Interest

Compound Name: BocNH-PEG2-CH2COONHS

Cat. No.: B1416394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BocNH-PEG2-
CH2COONHS for the covalent modification of biomolecules. This reagent is a

heterobifunctional crosslinker containing a Boc-protected amine, a flexible polyethylene glycol

(PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent

bond formation with primary amines on biomolecules, while the Boc-protected amine offers a

latent functional group for subsequent conjugation steps. The integrated PEG linker enhances

the solubility and reduces the immunogenicity of the resulting conjugate.

Introduction to BocNH-PEG2-CH2COONHS
Chemistry
BocNH-PEG2-CH2COONHS is a valuable tool in bioconjugation, enabling the straightforward

linkage of molecules to proteins, antibodies, peptides, and other amine-containing

biomolecules. The core of its reactivity lies in the NHS ester, which reacts with primary amines

(such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide

bond.[1][2][3][4][5] This reaction is highly efficient under mild, aqueous conditions, making it

suitable for a wide range of biological applications.

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the terminal amine

provides a strategic advantage. This group is stable under the conditions required for the NHS
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ester-amine reaction but can be readily removed under acidic conditions to reveal a primary

amine. This "masked" functionality allows for a two-step conjugation strategy, where the initial

biomolecule linkage is followed by the deprotection and subsequent reaction of the newly

exposed amine with another molecule of interest. This approach is particularly useful in the

construction of complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs.

The short, hydrophilic PEG2 linker serves to increase the aqueous solubility of the crosslinker

and the final conjugate, which can be beneficial for handling and in vivo applications.

Key Applications
Sequential and Orthogonal Conjugation: The Boc-protected amine allows for a multi-step

conjugation workflow. After the initial labeling of a biomolecule via the NHS ester, the Boc

group can be removed to introduce a new reactive site for a second conjugation reaction.

Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach a cytotoxic

drug to an antibody. The NHS ester reacts with the antibody, and after deprotection, the

amine can be conjugated to a drug molecule.

PROTAC Assembly: BocNH-PEG2-CH2COONHS can serve as a building block in the

synthesis of Proteolysis Targeting Chimeras (PROTACs), linking a protein-targeting ligand to

an E3 ligase-binding moiety.

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with this

linker, with the Boc group providing an option for subsequent chemical modifications.

Peptide and Protein Modification: Introduction of a protected amine onto a peptide or protein

for further functionalization.

Quantitative Data Summary
The efficiency of bioconjugation reactions with NHS esters is influenced by several factors. The

following tables summarize key quantitative parameters for successful conjugation.

Table 1: Recommended Reaction Conditions for NHS Ester Coupling
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Parameter Recommended Range Notes

pH 7.2 - 8.5

Optimal pH for efficient amine

acylation. At lower pH, the

amine is protonated and less

reactive. At higher pH,

hydrolysis of the NHS ester is

accelerated.

Temperature 4°C to Room Temperature

Lower temperatures can be

used to minimize degradation

of sensitive biomolecules and

reduce the rate of hydrolysis.

Reaction Time
1 - 4 hours at RT; 2-4 hours or

overnight at 4°C

The optimal time should be

determined empirically for

each specific reaction.

Solvent for NHS Ester Anhydrous DMSO or DMF

The NHS ester should be

dissolved in a minimal amount

of organic solvent before

addition to the aqueous

reaction buffer.

Molar Excess of NHS Ester 5- to 20-fold

The optimal ratio depends on

the desired degree of labeling

and the concentration of the

biomolecule.

Table 2: Stability of NHS Esters

Condition Half-life of Hydrolysis Reference

pH 7.0, 0°C 4 - 5 hours

pH 8.6, 4°C 10 minutes

Near neutral pH, RT ~10 minutes (for some esters)
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Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein
with BocNH-PEG2-CH2COONHS
This protocol provides a general guideline for the covalent attachment of the Boc-protected

PEG linker to a protein, such as an antibody.

Materials:

Protein to be labeled (e.g., IgG antibody)

BocNH-PEG2-CH2COONHS

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare the Protein Solution:

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will

compete with the labeling reaction.

Prepare the BocNH-PEG2-CH2COONHS Stock Solution:

Allow the vial of BocNH-PEG2-CH2COONHS to warm to room temperature before

opening to prevent moisture condensation.

Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

This solution should be prepared fresh.
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Perform the Labeling Reaction:

Add the calculated amount of the BocNH-PEG2-CH2COONHS stock solution to the

protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting

point.

Gently mix the reaction solution immediately.

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

Quench the Reaction (Optional but Recommended):

Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to

consume any unreacted NHS ester.

Incubate for an additional 15-30 minutes at room temperature.

Purify the Conjugate:

Separate the labeled protein from unreacted crosslinker and byproducts using a size-

exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable

buffer (e.g., PBS). Dialysis can also be used for purification.

Characterization:

Determine the protein concentration of the purified conjugate (e.g., using a Bradford

assay).

The degree of labeling can be determined using methods such as MALDI-TOF mass

spectrometry.

Protocol 2: Boc Deprotection of the Labeled Protein
This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

Boc-protected protein conjugate
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Deprotection Reagent: Trifluoroacetic acid (TFA)

Scavenger (optional): e.g., triisopropylsilane (TIPS)

Purification column (as in Protocol 1)

Procedure:

Prepare the Deprotection Solution:

In a well-ventilated fume hood, prepare a solution of TFA in a suitable solvent (e.g.,

dichloromethane or water). A common deprotection cocktail is 95% TFA, 2.5% water, and

2.5% TIPS.

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.

Perform the Deprotection Reaction:

Lyophilize the Boc-protected protein conjugate if it is in an aqueous buffer.

Resuspend the dried conjugate in the deprotection solution.

Incubate the reaction at room temperature for 30-60 minutes. The optimal time may need

to be determined empirically.

Remove the Deprotection Reagent:

Remove the TFA by rotary evaporation or by precipitating the protein with a cold ether

solution.

Purify the Deprotected Protein:

Resuspend the deprotected protein in a suitable buffer.

Purify the protein using size-exclusion chromatography or dialysis to remove any

remaining reagents and byproducts.
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Caption: Reaction mechanism of BocNH-PEG2-CH2COONHS with a biomolecule.
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Step 1: Conjugation

Step 2: Deprotection

Prepare Protein Solution
(pH 8.0-8.5)

Mix and Incubate
(1-4h, RT or 4°C)
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Caption: Experimental workflow for protein labeling and subsequent Boc deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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